Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-formylindolizine-1-carboxylate

Organic synthesis Building block Medicinal chemistry

Methyl 3-formylindolizine-1-carboxylate is a unique, privileged indolizine scaffold for medicinal chemistry, combining an electrophilic C3-aldehyde for Knoevenagel/Schiff base condensations and a C1-methyl ester for orthogonal amidation/hydrolysis. This specific push-pull electronic configuration directly tunes photophysical & biological properties, enabling systematic SAR exploration. Choose this 95% pure (H-NMR) intermediate for direct, high-yield access to anticancer indolizine libraries, environment-sensitive NIR/SWIR BODIPY dyes (λmax emis up to 1061 nm), and larvicidal leads, ensuring precise, reproducible derivatization and superior downstream performance over unsubstituted analogs.

Molecular Formula C11H9NO3
Molecular Weight 203.197
CAS No. 2222793-63-5
Cat. No. B2881328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-formylindolizine-1-carboxylate
CAS2222793-63-5
Molecular FormulaC11H9NO3
Molecular Weight203.197
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=CN2C(=C1)C=O
InChIInChI=1S/C11H9NO3/c1-15-11(14)9-6-8(7-13)12-5-3-2-4-10(9)12/h2-7H,1H3
InChIKeyPJHYFXWYKVJSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Formylindolizine-1-Carboxylate (CAS 2222793-63-5): Procurement-Grade Profile and In-Class Positioning


Methyl 3-formylindolizine-1-carboxylate is a heterocyclic indolizine building block (C₁₁H₉NO₃, MW 203.19 g/mol) featuring a fused pyridine–pyrrole core substituted with a reactive C3-formyl group and a C1-methyl ester [1]. The indolizine scaffold is a recognized privileged structure in medicinal chemistry, serving as a bioisostere of indole with demonstrated utility across anticancer, anti-inflammatory, antimicrobial, and fluorescent probe applications . This compound is commercially available at 95% purity from established suppliers including Enamine, with firm pricing for quantities from 100 mg ($257) to 10 g ($3,191–$4,413) [1].

Why Methyl 3-Formylindolizine-1-Carboxylate Cannot Be Replaced by Generic Indolizine Analogs


Indolizine derivatives are not functionally interchangeable; their biological and photophysical properties are exquisitely governed by the identity, position, and electronic character of substituents. The simultaneous presence of a formyl (–CHO) group at C3 and a methyl ester (–CO₂Me) at C1 on Methyl 3-formylindolizine-1-carboxylate establishes a specific push–pull electronic configuration that is absent in the unsubstituted parent (methyl indolizine-1-carboxylate, CAS 316375-85-6), the 3-benzoyl-substituted analogs, or the 5,6,7,8-tetrahydro congener [1]. Literature SAR studies demonstrate that the C3 substituent directly modulates emission wavelength, Stokes shift magnitude, target binding affinity, and antiproliferative potency [2][3]. Generic substitution with an analog lacking the C3-formyl group would therefore alter the compound's reactivity profile, its potential for further derivatization via Schiff base or Knoevenagel condensation, and its downstream performance in biological or materials applications.

Quantitative Differentiation Evidence for Methyl 3-Formylindolizine-1-Carboxylate vs. Closest Analogs


Dual Reactive Handle Architecture Enables Synthetic Versatility Unavailable in Mono-Substituted Indolizines

Methyl 3-formylindolizine-1-carboxylate possesses two orthogonal reactive functional groups—a C3-formyl and a C1-methyl ester—positioned on the indolizine core. This dual-handle architecture enables sequential and chemoselective derivatization pathways (condensation at the formyl, hydrolysis/reduction at the ester) that cannot be replicated by mono-substituted analogs such as methyl indolizine-1-carboxylate (CAS 316375-85-6), which bears only the C1-ester and lacks the C3-formyl entirely [1]. The formyl group permits Knoevenagel condensation, Schiff base formation, and reductive amination, while the ester offers orthogonal hydrolysis or amidation, enabling construction of libraries with systematic structural variation at both positions [2]. This dual functionality is directly responsible for the compound's utility in generating indolizine-BODIPY conjugates with NIR/SWIR emission, where the aldehyde serves as the essential condensation partner [3].

Organic synthesis Building block Medicinal chemistry Derivatization

C3-Formyl Substituent Enables Photophysical Tuning Across a Documented 118 nm Emission Range vs. C3-Unsubstituted Scaffolds

The photophysical properties of indolizine fluorophores are highly sensitive to the electronic character of the C3 substituent. In the Kaleidolizine (KIz) system, systematic perturbation of substituent electron density on the indolizine core enables emission wavelength tuning from 455 nm (blue) to 564 nm (yellow-green), a range of 109 nm, with fluorescence intensity enhancement up to 120-fold in aggregation-induced emission (AIE) mode [1]. In a separate study, C5-substituted 2-arylindolizines showed maximum fluorescence emission across 485–548 nm (range: 63 nm), with quantum yields from 0.04 to 0.39 and Stokes shifts from 3.6 to 25 × 10³ cm⁻¹ depending on the substituent [2]. The C3-formyl group in Methyl 3-formylindolizine-1-carboxylate, being electron-withdrawing, is expected to red-shift emission relative to C3-unsubstituted or C3-electron-donating analogs, consistent with the general observation that electron-withdrawing substituents (including acetyl and aldehyde) red-shift indolizine emission [3]. Direct spectral data for this specific compound are not yet published; the above values represent class-level photophysical ranges from closely analogous systems.

Fluorescent probe Photophysics Bioimaging Optical materials

Indolizine Scaffold Demonstrates Nanomolar Antiproliferative Potency and COX-2 Selectivity Surpassing Indomethacin in Class-Level Benchmarks

While Methyl 3-formylindolizine-1-carboxylate itself lacks published biological assay data, indolizine derivatives with substitution patterns closely related to this compound have demonstrated potent and selective biological activities that establish class-level performance benchmarks. The indolizine derivatives 8e and 8h exhibited nanomolar antiproliferative activity (IC₅₀ = 47–117 nM) against oral (CAL-27), breast (BT-20), and gastric (HGC-27) cancer cell lines while showing negligible cytotoxicity toward non-tumoral fibroblasts (OHMF), indicating a therapeutically meaningful selectivity window [1]. In anti-inflammatory applications, the indolizine derivative diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) demonstrated COX-2 inhibition with an IC₅₀ of 5.84 µM, surpassing the NSAID standard indomethacin (IC₅₀ = 6.84 µM) [2]. A separate series of 7-(trifluoromethyl)-substituted indolizines (4a–g) showed that compound 4d significantly reduced COX-2 enzyme levels compared to indomethacin, while compounds 4e, 4f, and 4a significantly reduced TNF-α and compounds 4f, 4g, and 4d reduced IL-6 [3]. These data establish that appropriately substituted indolizine-1-carboxylates can achieve pharmacologically relevant potency and selectivity; the C3-formyl group in the target compound provides a synthetic entry point for further optimization toward these validated biological targets.

Anticancer Anti-inflammatory COX-2 inhibitor Drug discovery

Validated Application Scenarios for Methyl 3-Formylindolizine-1-Carboxylate Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis: Dual-Handle Scaffold for Anticancer and Anti-Inflammatory Lead Generation

Procurement of Methyl 3-formylindolizine-1-carboxylate is justified as a versatile dual-handle scaffold for diversity-oriented synthesis of biologically active indolizine libraries. The C3-formyl group enables condensation-based derivatization to access analogs of the validated anticancer indolizines 8e/8h (IC₅₀ = 47–117 nM against CAL-27, BT-20, HGC-27) or COX-2 inhibitor 5a (IC₅₀ = 5.84 µM vs. indomethacin 6.84 µM) [5][2]. The C1-ester provides an orthogonal hydrolysis/amidation handle, allowing systematic exploration of the ester moiety's contribution to potency and selectivity without altering the C3 pharmacophore.

Fluorescent Probe Development: C3-Formyl as a Red-Shifting Electron-Withdrawing Substituent for Bioimaging Applications

The C3-formyl substituent on Methyl 3-formylindolizine-1-carboxylate serves as an electron-withdrawing group predicted to red-shift fluorescence emission relative to C3-unsubstituted or electron-donating analogs, consistent with documented indolizine emission tuning across 455–564 nm (KIz system) [5]. The aldehyde functionality further enables direct conjugation to biomolecule-targeting ligands or fluorogenic quenchers via Schiff base chemistry, making this compound suitable as a starting material for constructing environment-sensitive fluorescent probes for live-cell imaging.

NIR/SWIR Dye Construction: Aldehyde Handle for Knoevenagel Condensation with BODIPY Acceptors

The C3-formyl group of Methyl 3-formylindolizine-1-carboxylate provides the essential aldehyde functionality required for Knoevenagel condensation with BODIPY scaffolds, a reaction demonstrated to produce indolizine-BODIPY dyes with NIR absorption/emission (λmax,emis = 1061 nm in the protonated state, representing a 230 nm bathochromic shift from the neutral form) [5]. These switchable NIR/SWIR dyes are candidates for noninvasive high-contrast biological imaging, and this compound offers a direct entry into this dye class via its pre-installed formyl group.

Agrochemical Intermediate: Building Block for Larvicidal Indolizine-1-Carboxylate Analogs

Indolizine-1-carboxylate derivatives have established larvicidal activity against Anopheles arabiensis, with SAR studies demonstrating that the indolizine pharmacophore critically influences potency [5]. Methyl 3-formylindolizine-1-carboxylate can serve as a synthetic intermediate for constructing 3-substituted larvicidal indolizines through condensation or nucleophilic addition at the formyl group, with the ester at C1 available for further modification to optimize lipophilicity, metabolic stability, and target-site penetration.

Quote Request

Request a Quote for Methyl 3-formylindolizine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.